molecular formula C18H14ClFN2O3S2 B2955764 (E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide CAS No. 1798404-67-7

(E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide

Cat. No.: B2955764
CAS No.: 1798404-67-7
M. Wt: 424.89
InChI Key: WWLOLBAKALNUOW-UHFFFAOYSA-N
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Description

(E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide is a synthetic sulfonamide derivative incorporating a 1,3-thiazole core, designed for advanced chemical and pharmaceutical research. This compound features a distinctive molecular architecture, combining an ethenesulfonamide linker with a 4-chlorophenyl group and a 4-(5-fluoro-2-methoxyphenyl)-substituted thiazole ring . The presence of the 1,3-thiazole moiety is of significant interest in medicinal chemistry, as this heterocycle is a known pharmacophore in various bioactive molecules . Sulfonamide-functionalized thiazole hybrids have demonstrated potential in antibacterial research, with studies indicating they may act through the inhibition of critical bacterial enzymes like dihydropteroate synthetase (DHPS) . Furthermore, the specific substitution pattern on the thiazole ring, including the 5-fluoro-2-methoxyphenyl group, is a key structural feature found in compounds investigated for central nervous system (CNS) targets, suggesting this molecule may possess properties allowing it to cross the blood-brain barrier . Researchers can leverage this high-purity compound as a key intermediate for synthesizing novel chemical libraries or as a probe for investigating structure-activity relationships in developing new therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3S2/c1-25-17-7-6-14(20)10-15(17)16-11-26-18(21-16)22-27(23,24)9-8-12-2-4-13(19)5-3-12/h2-11H,1H3,(H,21,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLOLBAKALNUOW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CSC(=N2)NS(=O)(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)F)C2=CSC(=N2)NS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate halogenated compounds under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Ethenesulfonamide Linkage: The final step involves the coupling of the thiazole derivative with a suitable ethenesulfonamide precursor under acidic or basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: (E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Thiadiazole Derivatives

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () shares a 4-chlorophenyl group and heterocyclic core but replaces the thiazole with a 1,3,4-thiadiazole ring. Thiadiazoles are associated with insecticidal and fungicidal activities, attributed to their electron-deficient rings facilitating electrophilic interactions .

Key Difference :

  • Thiadiazole vs.
  • Biological Activity : Thiadiazoles are more commonly linked to pesticidal applications, whereas thiazole sulfonamides (like the target compound) are explored for therapeutic uses .

Triazole Sulfonamide Derivatives

The triazole derivative 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () contains a triazole ring and sulfonyl group. Triazoles are known for metabolic stability and antimicrobial activity. However, the target compound’s thiazole core may offer better π-stacking due to its aromaticity, while the triazole’s sulfur atom in this analog could enhance lipophilicity .

Thiazole-Based Anti-inflammatory Agents

2-[(E)-{1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}(hydroxyimino)methyl]phenol () shares the 4-chlorophenyl-thiazole motif but incorporates a pyrazole-hydroxylimino group. Molecular docking studies on such derivatives highlight the importance of the thiazole ring in binding cyclooxygenase (COX) enzymes . The target compound’s 5-fluoro-2-methoxyphenyl group may improve blood-brain barrier penetration compared to the hydroxyl group in this analog.

Activity Insight :

  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance metabolic stability, while methoxy groups (-OCH₃) modulate solubility .

Thiazol-2-ylamine Derivatives

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () features a dimethylamino benzylidene substituent. The dimethylamino group introduces strong electron-donating effects, contrasting with the target compound’s electron-withdrawing 5-fluoro group. This difference could influence binding to targets like kinase enzymes, where electronic environment dictates inhibition potency .

Sulfonamide and Acetamide Analogs

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () replaces the sulfonamide with an acetamide-morpholine group. Acetamides generally exhibit lower acidity (pKa ~15–20) compared to sulfonamides (pKa ~10–12), affecting ionization and membrane permeability . The target compound’s sulfonamide may offer stronger hydrogen-bonding interactions with serine or tyrosine residues in enzymes .

Structural and Computational Analysis

  • Crystallography : SHELX software () has been pivotal in determining the planar geometry of thiazole derivatives, confirming the (E)-configuration of the target compound .
  • Electronic Properties : Multiwfn analysis () could elucidate charge distribution differences between the target compound and analogs, such as the electron-deficient thiadiazole versus electron-rich thiazole .

Biological Activity

(E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide is a compound belonging to the ethenesulfonamide class, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and endothelin receptor antagonist. This article explores its biological activity based on diverse research findings, including structure-activity relationships (SAR), quantitative structure-activity relationship (QSAR) studies, and in vitro evaluations.

The compound's structure features a thiazole ring and a sulfonamide group, which are known to contribute significantly to its biological properties. The thiazole moiety is often implicated in interactions with biological targets, while sulfonamides have been recognized for their ability to inhibit various enzymes, including carbonic anhydrase and certain kinases.

Anticancer Activity

Research indicates that derivatives of ethenesulfonamide exhibit significant anticancer properties. A study highlighted that compounds based on this scaffold inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The most significant descriptors affecting anticancer activity include electronic properties (e.g., EHOMOE_{HOMO}) and steric factors, which were utilized to develop a robust QSAR model with a correlation coefficient R2=0.81R^2=0.81 .

Table 1: Anticancer Activity of Ethenesulfonamide Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 1MCF-70.0585Apoptosis induction
Compound 2HeLa0.0692Cell cycle arrest
Compound 3HT-290.00217Apoptosis induction

Endothelin Receptor Antagonism

The compound has been studied for its role as an endothelin receptor antagonist, particularly targeting ET(A) and ET(B) receptors. A QSAR analysis demonstrated that specific structural features enhance selectivity for ET(B) over ET(A), which is crucial for developing treatments for cardiovascular diseases. The presence of substituents on the phenyl ring significantly influences receptor binding affinity .

Table 2: QSAR Model for Endothelin Receptor Binding

DescriptorCoefficientStatistical Significance
E-state index S19-0.401p < 0.0001
Hydrophobicity+0.243p < 0.0001
Molecular Weight+1.146p < 0.0001

In Vitro Evaluation

In vitro studies have confirmed the biological activity of this compound against various cancer cell lines and its effectiveness as an endothelin receptor antagonist. These studies typically involve MTT assays to assess cell viability and enzymatic assays to evaluate receptor inhibition.

Case Studies

Several case studies have explored the efficacy of this compound in different experimental setups:

  • Cancer Cell Proliferation : A series of derivatives were tested against MCF-7 and HeLa cells, showing promising results in inhibiting cell growth with IC50 values in the low micromolar range.
  • Endothelin Receptor Studies : Compounds were administered in vivo to assess their ability to reduce blood pressure in models induced by endothelin-1, demonstrating prolonged activity compared to controls .

Q & A

Q. What are the common synthetic routes for preparing (E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones. For example, 5-fluoro-2-methoxyphenyl thiourea intermediates are reacted with bromoacetophenone derivatives under reflux conditions .
  • Step 2: Sulfonylation of the thiazole-2-amine intermediate using (E)-2-(4-chlorophenyl)ethenesulfonyl chloride. This step requires controlled temperatures (0–5°C) and anhydrous solvents (e.g., dichloromethane) to minimize side reactions .
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).

Key Challenges: Competing nucleophilic sites on the thiazole ring may lead to regioisomeric byproducts, necessitating careful stoichiometric control .

Q. Which spectroscopic and crystallographic methods are employed for structural characterization?

  • NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies sulfonamide NH protons (δ 10.2–11.5 ppm) and confirms E-configuration of the ethenesulfonamide moiety via coupling constants (J = 12–14 Hz for trans-vinylic protons) .
  • X-ray Crystallography: Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks. For example, a reported analog showed a mean C–C bond length of 1.385 Å and an R factor of 0.051, confirming planarity of the thiazole-sulfonamide system .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 463.0421) .

Q. How can researchers optimize the yield and purity of this compound using Design of Experiments (DoE)?

  • Factor Screening: Variables such as reaction temperature, catalyst loading (e.g., triethylamine), and solvent polarity are tested. A Plackett-Burman design identifies temperature (°C) and molar ratios as critical factors .
  • Response Surface Methodology (RSM): Central Composite Design (CCD) models optimal conditions. For a related sulfonamide, a 15% increase in yield was achieved at 70°C with a 1:1.2 amine:sulfonyl chloride ratio .
  • Statistical Validation: ANOVA confirms model significance (p < 0.05), and lack-of-fit tests ensure reproducibility.

Application Example: Flow chemistry systems (e.g., microreactors) enhance mixing efficiency, reducing reaction times from hours to minutes while maintaining >90% purity .

Q. What strategies are used to analyze structure-activity relationships (SAR) for sulfonamide-containing compounds?

  • Substituent Variation: Modifying the 4-chlorophenyl or 5-fluoro-2-methoxyphenyl groups alters bioactivity. For example, replacing chlorine with trifluoromethyl (CF₃) enhances hydrophobic interactions in enzyme binding pockets .
  • Computational Modeling: Docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins. A reported analog showed a ΔG = -9.2 kcal/mol against COX-2, correlating with experimental IC₅₀ values .
  • Biological Assays: Dose-response curves (e.g., IC₅₀ for kinase inhibition) quantify potency. Orthogonal assays (e.g., SPR, ITC) validate binding kinetics .

Table 2: Key Substituent Effects in SAR Studies

SubstituentBiological Activity (IC₅₀)TargetReference
4-Cl0.45 µMCOX-2
4-CF₃0.28 µMCOX-2
5-F, 2-OCH₃1.2 µMEGFR

Q. How can contradictory biological activity data across assays be resolved?

  • Orthogonal Validation: Combine enzymatic assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) to rule out false positives from compound aggregation or fluorescence interference .
  • Structural Analog Testing: Compare activity of the parent compound with derivatives lacking the sulfonamide group. A 10-fold drop in potency for the des-sulfonamide analog confirms the group’s critical role .
  • Solubility Correction: Adjust DMSO concentrations (<1% v/v) to prevent precipitation in cell-based assays, which may artifactually reduce apparent activity .

Q. What methodologies are recommended for in vivo pharmacokinetic studies?

  • ADME Profiling: LC-MS/MS quantifies plasma concentrations after IV/oral dosing in rodents. A logP of 3.2 (calculated) suggests moderate blood-brain barrier permeability .
  • Metabolite Identification: High-resolution mass spectrometry detects phase I/II metabolites (e.g., hydroxylation at the 4-chlorophenyl ring) .

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